3-N,5-N-dimethylpyridine-3,5-dicarboxamide
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Overview
Description
3-N,5-N-dimethylpyridine-3,5-dicarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups at the same positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-dimethylpyridine with suitable reagents to introduce the carboxamide groups. One common method is the reaction of 3,5-dimethylpyridine with phosgene or a similar carbonylating agent, followed by the addition of ammonia or an amine to form the carboxamide groups. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-N,5-N-dimethylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The methyl groups and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-N,5-N-dimethylpyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: Lacks the carboxamide groups and has different chemical properties.
3,5-Dimethylpyridine-2,6-dicarboxamide: Similar structure but with carboxamide groups at different positions.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with additional pyridine rings.
Uniqueness
3-N,5-N-dimethylpyridine-3,5-dicarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-N,5-N-dimethylpyridine-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-3-7(5-12-4-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPZHLHKVMFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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